Ethyl Trifluoropyruvate

Catalog No.
S611259
CAS No.
13081-18-0
M.F
C5H5F3O3
M. Wt
170.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Trifluoropyruvate

CAS Number

13081-18-0

Product Name

Ethyl Trifluoropyruvate

IUPAC Name

ethyl 3,3,3-trifluoro-2-oxopropanoate

Molecular Formula

C5H5F3O3

Molecular Weight

170.09 g/mol

InChI

InChI=1S/C5H5F3O3/c1-2-11-4(10)3(9)5(6,7)8/h2H2,1H3

InChI Key

KJHQVUNUOIEYSV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(F)(F)F

Synonyms

3,3,3-Trifluoro-2-oxopropanoic Acid Ethyl Ester; Ethyl 2-Oxo-3,3,3-trifluoropropanoate; Ethyl 3,3,3-Trifluoropyruvate; Ethyl 3,3,3-Trifluoro-2-oxopropanoate; Ethyl Trifluoropyruvate;

Canonical SMILES

CCOC(=O)C(=O)C(F)(F)F

Multicomponent Domino Cyclization

Scientific Field: Organic Synthesis / Heterocyclic Chemistry

Application Summary: Ethyl Trifluoropyruvate is used in multicomponent domino cyclization reactions to synthesize γ-lactam annulated oxazacycles. These compounds are significant due to their presence in many natural bioactive molecules.

Methods of Application: The reaction involves Ethyl Trifluoropyruvate, methyl ketones, and amino alcohols. The process leads to the formation of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b][1,3]oxazine-6-ones, with variations at the nodal carbon atom.

Results Summary: The cyclization yields a series of bicycles functionalized with a hydroxyester fragment. The structures of the diastereomers formed were determined using NMR spectroscopy and XRD analysis .

Synthesis of Hexahydropyrrolo[1,2-a]imidazol-5-ones

Scientific Field: Medicinal Chemistry / Pain Management

Application Summary: This application involves the synthesis of hexahydropyrrolo[1,2-a]imidazol-5-ones and hexahydropyrrolo[1,2-a]pyrimidin-6-ones, which have potential for the development of bioactive compounds, particularly nootropics and painkillers.

Methods of Application: A three-component reaction of Ethyl Trifluoropyruvate with methyl ketones and diamines is employed. Using an excess of Ethyl Trifluoropyruvate leads to dipyrrolo[1,2-a:2’,1’-b]imidazole-3,8-dione and dipyrrolo[1,2-a:2’,1’-b]pyrimidine-3,9-dione.

Results Summary: The aldol mechanism proposed for the formation of these compounds has been confirmed, and their diastereomeric structure established. Some of the synthesized heterocycles exhibit analgesic activity .

Ethyl Trifluoropyruvate is a trifluoromethylated compound characterized by the presence of three fluorine atoms attached to the carbon adjacent to the carbonyl group in the pyruvate structure. Its chemical formula is C5_5H4_4F3_3O3_3, and it is recognized for its unique properties stemming from the trifluoromethyl group, which enhances its reactivity and solubility in various organic solvents. This compound serves as an important building block in synthetic organic chemistry, particularly for the synthesis of fluorine-containing compounds and pharmaceuticals .

While ETP doesn't have a direct biological role, its significance lies in its ability to serve as a precursor for the synthesis of potentially bioactive molecules. The trifluoromethyl group introduced by ETP can influence the properties of the final compound, potentially enhancing its biological activity or other desired effects [].

, including:

  • Aldol Reactions: It can undergo aldolization with various carbonyl compounds, leading to the formation of β-hydroxy ketones .
  • Cyclization Reactions: Ethyl Trifluoropyruvate has been utilized in multicomponent domino cyclization reactions with methyl ketones and amino alcohols, producing complex cyclic structures .
  • Copper-Mediated Reactions: It has been involved in copper-mediated reactions with o-iodoanilines and anilines, demonstrating its versatility in forming diverse organic compounds .

The biological activity of Ethyl Trifluoropyruvate has garnered interest due to its potential applications in medicinal chemistry. Studies suggest that it may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms of action are still under investigation. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .

Several methods have been developed for synthesizing Ethyl Trifluoropyruvate:

  • Direct Fluorination: A common method involves the fluorination of ethyl pyruvate using fluorinating agents under controlled conditions.
  • Aldol Condensation: Ethyl Trifluoropyruvate can be synthesized through aldol condensation reactions involving trifluoroacetaldehyde and ethyl acetate .
  • Multicomponent Reactions: Recent studies have reported efficient synthesis through multicomponent reactions involving methyl ketones and amino alcohols, showcasing a straightforward approach to create complex derivatives .

Ethyl Trifluoropyruvate finds applications in various fields:

  • Synthetic Chemistry: It serves as a versatile intermediate for synthesizing fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Pharmaceutical Development: The compound's unique properties make it a candidate for developing new drugs targeting specific biological pathways.
  • Material Science: Its fluorinated nature may contribute to developing advanced materials with desirable properties such as increased thermal stability and chemical resistance .

Studies on the interactions of Ethyl Trifluoropyruvate with other compounds have revealed significant insights into its reactivity:

  • Mechanistic Studies: Research has focused on understanding the mechanistic pathways of its reactions with various nucleophiles, providing valuable information for designing new synthetic routes.
  • Biological Interactions: Investigations into its interactions with biological macromolecules suggest potential therapeutic applications, although more research is needed to elucidate specific targets and pathways .

Several compounds are structurally or functionally similar to Ethyl Trifluoropyruvate. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
Methyl TrifluoropyruvateSimilar trifluoromethyl groupGenerally more reactive due to lower steric hindrance.
Propyl TrifluoropyruvateLonger alkyl chainMay exhibit different solubility characteristics.
Ethyl 3,3,3-TrifluoroacetateAcetate functional groupUsed in different synthetic pathways compared to pyruvate.
Trifluoroacetic AcidCarboxylic acid derivativeStronger acidity; used as a reagent in organic synthesis.

Ethyl Trifluoropyruvate stands out due to its specific reactivity profile and potential biological activities that differentiate it from these similar compounds. Its trifluoromethyl group enhances its utility in various synthetic applications, making it a valuable asset in both academic research and industrial settings .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (86.27%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13081-18-0

Wikipedia

Ethyl trifluoropyruvate

Dates

Last modified: 08-15-2023

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